![molecular formula C11H24O3Si B13034736 (3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol](/img/structure/B13034736.png)
(3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol is an organic compound that features an oxetane ring substituted with a tert-butyldimethylsilyl (TBDMS) group and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of an appropriate oxetane precursor with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine . The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
(3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The oxetane ring can be reduced to form a more stable tetrahydrofuran derivative.
Substitution: The TBDMS group can be replaced with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Catalytic hydrogenation or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Fluoride sources such as tetrabutylammonium fluoride (TBAF) are commonly used to remove the TBDMS group.
Major Products Formed
Oxidation: Formation of (3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)aldehyde or carboxylic acid.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of (3-{[®oxy]methyl}oxetan-3-yl)methanol, where R represents the new substituent.
Applications De Recherche Scientifique
(3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the synthesis of biologically active compounds and drug candidates.
Medicine: Investigated for its role in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol largely depends on its application. In organic synthesis, the TBDMS group serves as a protecting group for hydroxyl functionalities, preventing unwanted reactions during multi-step syntheses. The oxetane ring can participate in ring-opening reactions, providing a versatile intermediate for further transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-{[(Trimethylsilyl)oxy]methyl}oxetan-3-yl)methanol: Similar structure but with a trimethylsilyl group instead of a TBDMS group.
(3-{[(Methoxymethyl)oxy]methyl}oxetan-3-yl)methanol: Contains a methoxymethyl group instead of a TBDMS group.
Uniqueness
The presence of the TBDMS group in (3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol provides greater steric hindrance and stability compared to other silyl-protected compounds. This makes it particularly useful in protecting sensitive hydroxyl groups during complex synthetic procedures .
Propriétés
Formule moléculaire |
C11H24O3Si |
|---|---|
Poids moléculaire |
232.39 g/mol |
Nom IUPAC |
[3-[[tert-butyl(dimethyl)silyl]oxymethyl]oxetan-3-yl]methanol |
InChI |
InChI=1S/C11H24O3Si/c1-10(2,3)15(4,5)14-9-11(6-12)7-13-8-11/h12H,6-9H2,1-5H3 |
Clé InChI |
NDCDMTFOLCEMMP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC1(COC1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-1'-(Cyclobutylmethyl)-N-hydroxy-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13034670.png)
![(1S)-1-(4-hydroimidazo[1,2-a]pyridin-7-yl)ethylamine](/img/structure/B13034681.png)

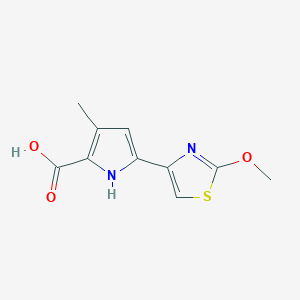
![6,6-Dimethyl-6,7-dihydro-5H-pyrrolo[1,2-A]imidazole](/img/structure/B13034704.png)
![cis-3,5-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[E][1,4]diazepine](/img/structure/B13034705.png)
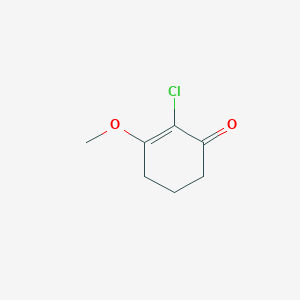
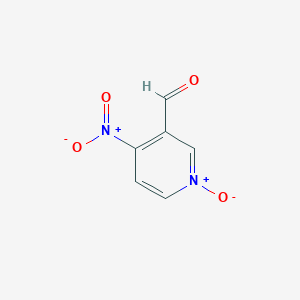
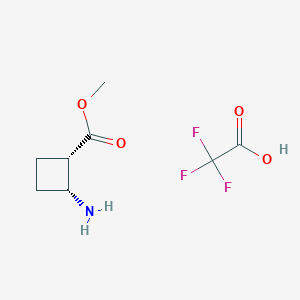
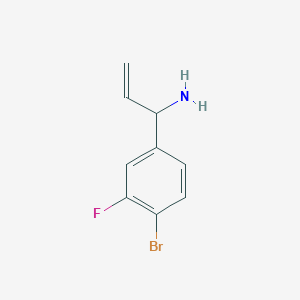
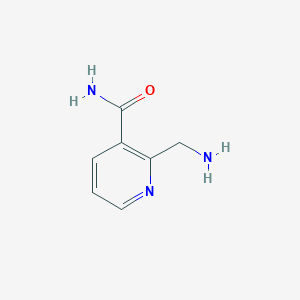

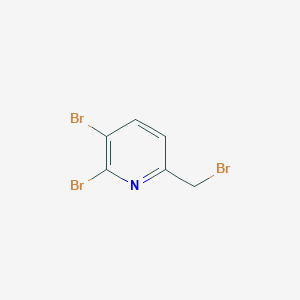
![7-Phenyl-5H-pyrrolo[2,3-B]pyrazin-2-amine](/img/structure/B13034759.png)
